

# BO3482 (CAS 198013-53-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BO3482    |           |
| Cat. No.:            | B10799506 | Get Quote |

An In-depth Whitepaper on the Core Research and Methodologies Related to the Investigational Antibiotic **BO3482**.

#### Introduction

**BO3482** is an investigational carbapenem antibiotic characterized by a 1β-methyl group and a dithiocarbamate moiety at the C-2 position. Developed by Banyu Pharmaceutical Co. Ltd., this compound has demonstrated notable in vitro and in vivo activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the fundamental research on **BO3482**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial agent discovery and development.

#### **Chemical Profile**

• CAS Number: 198013-53-5

• Chemical Class: 1β-Methyl-Carbapenem

Key Structural Features: The core structure is a 1β-methyl-carbapenem nucleus, which
confers stability against hydrolysis by renal dehydropeptidase I (DHP-I). A distinctive feature
is the dithiocarbamate side chain at the C-2 position, which is crucial for its potent anti-MRSA
activity.



A representative chemical structure of a  $1\beta$ -methyl-2-(dithiocarbamate)carbapenem is provided below. The exact structure of the dithiocarbamate side chain for **BO3482** is not publicly available.

#### \*\*Mechanism of Action

**BO3482** exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). [1][2] In methicillin-resistant Staphylococci (MRS), the primary target of **BO3482** is PBP 2' (also known as PBP2a), a low-affinity PBP that is the key determinant of resistance to most β-lactam antibiotics.[1][3] By effectively binding to PBP 2', **BO3482** overcomes this resistance mechanism. The affinity of **BO3482** for PBP 2' in MRS is significantly higher than that of older carbapenems like imipenem.[1][3]



Click to download full resolution via product page

Mechanism of Action of BO3482.

## **Quantitative Data**

The following tables summarize the key quantitative data reported for **BO3482** in primary research literature.

Table 1: In Vitro Antibacterial Activity of **BO3482** 



| Organism                                  | MIC90 (μg/mL)             |  |
|-------------------------------------------|---------------------------|--|
| Methicillin-Resistant Staphylococci (MRS) | 6.25                      |  |
| Methicillin-Susceptible S. aureus (MSSA)  | Less active than imipenem |  |
| Streptococci                              | Less active than imipenem |  |
| Enterococci                               | Less active than imipenem |  |
| Enterococcus faecium                      | More active than imipenem |  |
| Haemophilus influenzae                    | More active than imipenem |  |
| Proteus mirabilis                         | More active than imipenem |  |
| Clostridium difficile                     | More active than imipenem |  |

Data sourced from Adachi Y, et al. (1997).[1]

Table 2: Penicillin-Binding Protein (PBP) Affinity of BO3482

| Penicillin-Binding Protein | Organism Source                              | IC50 (μg/mL) |
|----------------------------|----------------------------------------------|--------------|
| PBP 2'                     | Methicillin-Resistant<br>Staphylococci (MRS) | 3.8          |
| PBP 5                      | Enterococcus faecium                         | 20           |

Data sourced from Adachi Y, et al. (1997).[1][3]

## **In Vivo Efficacy**

In murine infection models, **BO3482**, often co-administered with cilastatin to inhibit renal dehydropeptidase I, has demonstrated significant therapeutic efficacy.[4][5] In a septicemia model using MRSA strains, the 50% effective doses (ED50) of **BO3482** were comparable to or better than vancomycin.[4] Furthermore, in a thigh infection model with a homogeneous MRSA strain, treatment with **BO3482**-cilastatin resulted in a dose-dependent reduction in bacterial counts that was significantly greater than that achieved with vancomycin or imipenem-cilastatin.



[4][6][7] These findings suggest that **BO3482** is not only effective in systemic infections but also exhibits potent bactericidal activity in local tissue infections.[4]

## **Experimental Protocols**

The following are representative protocols for key experiments used in the evaluation of **BO3482**. Please note that the full experimental details from the original publications were not available; these protocols are based on established microbiological and pharmacological methods.

### **Minimum Inhibitory Concentration (MIC) Assay**

This protocol describes a standard broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial isolate.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BO-3482 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus PMC [pmc.ncbi.nlm.nih.gov]
- 6. BO3482 | Bacterial Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. file.glpbio.com [file.glpbio.com]
- To cite this document: BenchChem. [BO3482 (CAS 198013-53-5): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799506#bo3482-cas-198013-53-5-basic-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com